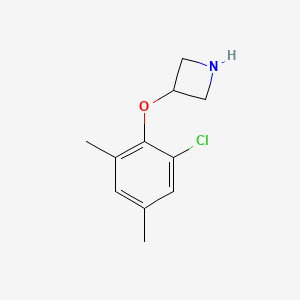3-(2-Chloro-4,6-dimethylphenoxy)azetidine
CAS No.: 1219960-77-6
Cat. No.: VC2675448
Molecular Formula: C11H14ClNO
Molecular Weight: 211.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1219960-77-6 |
|---|---|
| Molecular Formula | C11H14ClNO |
| Molecular Weight | 211.69 g/mol |
| IUPAC Name | 3-(2-chloro-4,6-dimethylphenoxy)azetidine |
| Standard InChI | InChI=1S/C11H14ClNO/c1-7-3-8(2)11(10(12)4-7)14-9-5-13-6-9/h3-4,9,13H,5-6H2,1-2H3 |
| Standard InChI Key | MKCPAKZFFOTCED-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)Cl)OC2CNC2)C |
| Canonical SMILES | CC1=CC(=C(C(=C1)Cl)OC2CNC2)C |
Introduction
Chemical Identity and Basic Properties
3-(2-Chloro-4,6-dimethylphenoxy)azetidine is a chemical compound with molecular formula C11H14ClNO . This compound features an azetidine ring connected to a 2-chloro-4,6-dimethylphenoxy group. The structural arrangement incorporates both heterocyclic and aromatic components, contributing to its unique chemical behavior.
Identification Parameters
The compound is identified through several standardized chemical identifiers that allow for accurate tracking and reference within chemical databases and research literature.
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | C11H14ClNO |
| CAS Number | 1219960-77-6 |
| MDL Number | MFCD13559884 |
| Hazard Classification | Irritant |
The compound features a four-membered azetidine ring system connected to a chlorinated, dimethyl-substituted phenoxy group . This structural arrangement plays a significant role in determining the compound's chemical behavior and potential applications.
Structural Characteristics
Molecular Structure
3-(2-Chloro-4,6-dimethylphenoxy)azetidine contains key structural elements that define its chemical identity:
-
A four-membered azetidine ring containing one nitrogen atom
-
A phenoxy linkage connecting the azetidine to the aromatic portion
-
A chlorine substituent at position 2 of the phenyl ring
-
Methyl groups at positions 4 and 6 of the phenyl ring
The four-membered azetidine ring represents a significant structural feature, as such strained heterocyclic systems often exhibit distinctive reactivity patterns compared to their larger ring counterparts.
Structural Comparison with Related Compounds
When compared to other azetidine derivatives, this compound demonstrates structural similarities but important distinctions. For instance, 3-[2,6-Dimethoxy-4-(2-methylpropyl)phenyl]azetidine (described in search result ) contains a similar azetidine component but features different aromatic substitution patterns, including methoxy groups rather than a chlorine atom .
Chemical Properties and Behavior
Physical Properties
Based on its molecular structure and composition, several physical properties can be inferred:
Table 2: Physical Properties of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine
| Property | Value/Description |
|---|---|
| Molecular Weight | 211.69 g/mol |
| Physical State | Likely solid at room temperature |
| Solubility | Probable solubility in organic solvents |
| Hazard Classification | Irritant |
Chemical Reactivity
The chemical reactivity of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine can be understood by examining its key functional groups:
-
The azetidine ring contains a secondary amine that can participate in various reactions, including alkylation, acylation, and coordination with metals
-
The phenoxy linkage provides a point of connection between the heterocyclic and aromatic portions
-
The chlorine substituent potentially serves as a site for nucleophilic aromatic substitution reactions
-
The methyl groups may undergo oxidation or serve as sites for further functionalization
Applications and Research Relevance
Chemical Research Applications
The compound may serve valuable functions in chemical research:
-
As a building block for more complex chemical structures
-
In the development of combinatorial libraries for drug discovery
-
As an intermediate in the synthesis of specialized materials
-
For studying structure-reactivity relationships of strained heterocycles
Analytical Methods and Characterization
Identification Techniques
Several analytical methods are commonly employed to characterize azetidine derivatives:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
-
Infrared (IR) spectroscopy
-
Mass Spectrometry (MS)
-
X-ray crystallography (for solid-state structure confirmation)
| Analytical Method | Expected Characteristic Features |
|---|---|
| ¹H NMR | Signals for azetidine ring protons (3.0-4.0 ppm), aromatic protons (6.5-7.5 ppm), and methyl groups (2.0-2.5 ppm) |
| ¹³C NMR | Characteristic shifts for azetidine carbon atoms, aromatic carbons, and methyl groups |
| IR | Bands corresponding to C-N stretching (azetidine), C-O stretching (phenoxy), C-Cl stretching, and aromatic features |
| Mass Spectrometry | Molecular ion peak and fragmentation pattern characteristic of the structure |
Related Compounds and Structural Analogs
Structural Variations
Several structural analogs of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine exist or could be synthesized by modifying key structural elements:
-
Replacing the chlorine with other halogens or functional groups
-
Varying the position or identity of the methyl substituents
-
Introducing additional functional groups to the azetidine ring
-
Modifying the linkage between the azetidine and phenyl components
Comparative Analysis with Similar Compounds
Table 5: Comparison with Related Azetidine Derivatives
Future Research Directions
The study of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine and related compounds suggests several promising research directions:
-
Comprehensive evaluation of biological activities, particularly antimicrobial properties
-
Development of optimized synthetic routes with improved yields
-
Structure-activity relationship studies to identify key pharmacophoric elements
-
Investigation of the compound as a building block for more complex molecules
-
Exploration of potential applications in materials science and catalysis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume